molecular formula C14H13BrN2O5 B13874809 Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Cat. No.: B13874809
M. Wt: 369.17 g/mol
InChI Key: IYLGARDAJLHNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 2-position and a pyrimidinyl group at the 6-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves the reaction of 2-bromo-6-hydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate: Similar structure but with two pyrimidinyl groups.

    2-Bromo-4,6-dimethoxypyridine: Similar pyrimidinyl group but different core structure.

    Bensulfuron-methyl: A sulfonylurea herbicide with a similar pyrimidinyl group.

Uniqueness

Methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to the combination of the bromine atom and the pyrimidinyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H13BrN2O5

Molecular Weight

369.17 g/mol

IUPAC Name

methyl 2-bromo-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C14H13BrN2O5/c1-19-10-7-11(20-2)17-14(16-10)22-9-6-4-5-8(15)12(9)13(18)21-3/h4-7H,1-3H3

InChI Key

IYLGARDAJLHNAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Br)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.